(4aS,10aS)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene
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Overview
Description
(4aS,10aS)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene is a natural product found in Salvia bracteata, Premna serratifolia, and Chamaecyparis formosensis with data available.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Approaches : An improved synthesis method for a related hydroxymethyl tricyclic ketone, a variant of the target compound, has been established, demonstrating the compound's relevance in organic synthesis (Saito et al., 2013).
Chemical Structure Analysis : The compound has been studied for its chemical structure, such as the molecular conformations in different variants, contributing to the understanding of its chemical behavior and properties (Sunisa Suwancharoen et al., 2010).
Biological and Pharmacological Research
Antialgal Activity : Similar phenanthrene derivatives have shown significant antialgal activity, suggesting potential environmental applications (DellaGreca et al., 2001).
Cytotoxic and Antifungal Activities : Derivatives of phenanthrene, which structurally relate to the target compound, have been studied for their cytotoxic and antifungal activities, indicating possible use in biomedical research (Freitas et al., 2015).
Molecular Docking Studies : Molecular docking and quantum chemical calculations have been performed on related compounds, which can provide insights into the potential interactions and effectiveness of the target compound in various biological systems (Viji et al., 2020).
Environmental and Ecological Applications
- Phytotoxicity Studies : Phenanthrenoids, closely related to the compound , have shown phytotoxic effects, suggesting the potential for environmental impact studies or ecological applications (DellaGreca et al., 2002).
Miscellaneous Applications
Chemical Synthesis and Reactions : The compound has been involved in studies of chemical reactions and synthesis techniques, which can further organic chemistry knowledge and methods (Bacchi et al., 2005).
Stereoselectivity in Organic Chemistry : Research into the stereochemistry of similar compounds can provide insights into their potential applications in synthesizing stereoselective compounds (Tada et al., 2000).
Properties
CAS No. |
10064-26-3 |
---|---|
Molecular Formula |
C21H32O |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
(4aS,10aS)-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene |
InChI |
InChI=1S/C21H32O/c1-14(2)16-12-15-8-9-19-20(3,4)10-7-11-21(19,5)17(15)13-18(16)22-6/h12-14,19H,7-11H2,1-6H3/t19-,21+/m0/s1 |
InChI Key |
MFLORYHKYXIQMH-PZJWPPBQSA-N |
Isomeric SMILES |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C)OC |
SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C)C)OC |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C)C)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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